molecular formula C13H12FNO4S2 B2534147 Methyl 3-{[(4-fluoro-2-methylphenyl)amino]sulfonyl}thiophene-2-carboxylate CAS No. 941979-02-8

Methyl 3-{[(4-fluoro-2-methylphenyl)amino]sulfonyl}thiophene-2-carboxylate

Cat. No. B2534147
M. Wt: 329.36
InChI Key: MEVOWMOAILGNHC-UHFFFAOYSA-N
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Description

Thiophene-based analogs, like the one you’re interested in, are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .


Chemical Reactions Analysis

The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .

Scientific Research Applications

Antiandrogen Activity

A series of compounds, including 3-substituted derivatives of 2-hydroxypropionanilides related to the chemical structure of Methyl 3-{[(4-fluoro-2-methylphenyl)amino]sulfonyl}thiophene-2-carboxylate, have been synthesized and tested for antiandrogen activity. Notably, certain derivatives in this series exhibited antiandrogen properties, making them potential candidates for treating androgen-responsive diseases (Tucker, Crook, & Chesterson, 1988).

Electrochemical Applications

Electroactive polymers derived from compounds structurally similar to Methyl 3-{[(4-fluoro-2-methylphenyl)amino]sulfonyl}thiophene-2-carboxylate have been studied for their potential in electrochemical capacitor applications. These polymers demonstrated significant energy and power densities, showing promise in the development of high-performance capacitors (Ferraris, Eissa, Brotherston, & Loveday, 1998).

Synthesis and Structural Analysis

Research has been conducted on the synthesis of related compounds, including methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates, which provide insights into potential routes for synthesizing similar structures. Additionally, crystal structure analysis of similar compounds helps in understanding their molecular configuration and potential applications (Stephens, Price, & Sowell, 1999).

Polymer Electrolytes Synthesis

Guanidinium-functionalized anion exchange polymer electrolytes, synthesized via reactions involving similar structural components, show promise in various applications, including in fuel cells and other energy systems (Kim, Labouriau, Guiver, & Kim, 2011).

Pharmaceutical Applications

Compounds structurally related to Methyl 3-{[(4-fluoro-2-methylphenyl)amino]sulfonyl}thiophene-2-carboxylate have been synthesized and studied for their potential pharmaceutical applications. These include antiandrogen properties, which are crucial in treating diseases related to androgen sensitivity (Sharma, Gupta, Kumar, & Gupta, 1999).

properties

IUPAC Name

methyl 3-[(4-fluoro-2-methylphenyl)sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO4S2/c1-8-7-9(14)3-4-10(8)15-21(17,18)11-5-6-20-12(11)13(16)19-2/h3-7,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEVOWMOAILGNHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NS(=O)(=O)C2=C(SC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[(4-fluoro-2-methylphenyl)sulfamoyl]thiophene-2-carboxylate

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